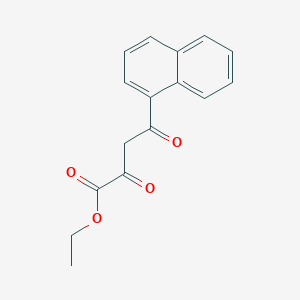
1-Bromo-3-fluoro-5-isocyanatobenzene
Übersicht
Beschreibung
“1-Bromo-3-fluoro-5-isocyanatobenzene” is a chemical compound with the molecular formula C7H3BrFNO. It has a molecular weight of 216.01 . The compound is typically stored at temperatures below -10°C . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H3BrFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at temperatures below -10°C . It has a molecular weight of 216.01 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
1-Bromo-3-fluoro-5-isocyanatobenzene serves as a versatile intermediate in the synthesis of complex organic compounds. Kobayashi et al. (2011) demonstrated its utility in the efficient two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes, showcasing the compound's role in facilitating N-alkyl-2-fluorobenzothioamide formation, which further reacts with isocyanates to yield the desired products (Kobayashi, Komatsu, Yokoi, & Konishi, 2011). This highlights its potential in generating novel pharmacological agents and materials with specific functional groups.
Spectroscopic Studies and Chemical Analysis
Mahadevan et al. (2011) utilized 1-bromo-3-fluorobenzene in spectroscopic studies to investigate the effects of bromine and fluorine substitutions on benzene's geometry and vibrational modes. Through FT-IR, FT-Raman, and DFT calculations, they provided insight into the electronic properties and thermodynamic behaviors of such substituted benzenes, underlining the importance of this compound in understanding the fundamental chemical and physical characteristics of halogenated compounds (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Photodissociation and Reaction Mechanisms
In the study of photodissociation mechanisms, Gu et al. (2001) explored the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and its derivatives, providing valuable data on the distribution of translational energy and the effect of fluorine substitution on the photodissociation pathway. Such research elucidates the reactive behavior of halogenated benzenes under high-energy conditions and contributes to our understanding of photochemical processes in environmental and synthetic chemistry contexts (Gu, Wang, Huang, Han, He, & Lou, 2001).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, and H334 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
Based on its chemical structure, it can be inferred that it may interact with various biological molecules, possibly through electrophilic aromatic substitution .
Mode of Action
The mode of action of 1-Bromo-3-fluoro-5-isocyanatobenzene involves its interaction with its targets. The compound may undergo reactions at the benzylic position, which include free radical bromination and nucleophilic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It can be speculated that the compound may influence pathways involving aromatic compounds, given its potential to undergo electrophilic aromatic substitution .
Biochemische Analyse
Cellular Effects
1-Bromo-3-fluoro-5-isocyanatobenzene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in cell signaling, leading to changes in downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing therapeutic agents .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and biochemical processes. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in preclinical studies and for developing appropriate dosing regimens for potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-bromo-3-fluoro-5-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOKYKPILYGSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


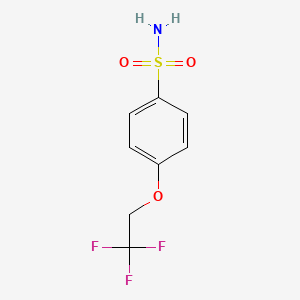
![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)
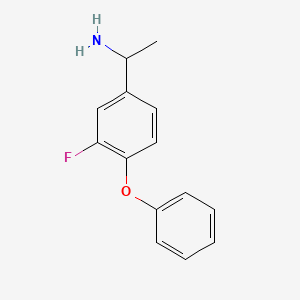
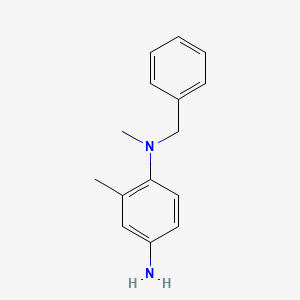
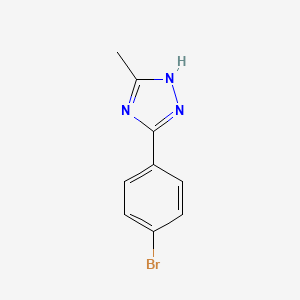
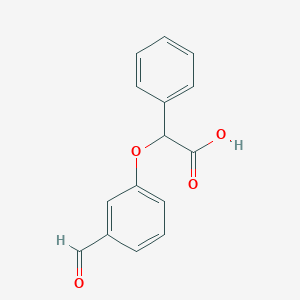

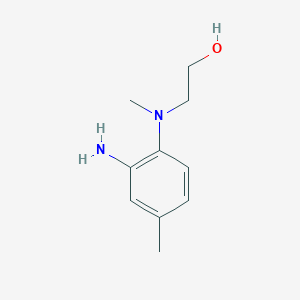

![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
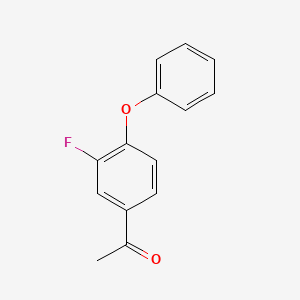
![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)
